

# Hepatotoxicity Incidence & Laboratory Abnormalities

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## Compound Focus: Tucatinib

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The following tables summarize key hepatotoxicity findings from pivotal clinical trials and real-world pharmacovigilance data.

**Table 1: Hepatotoxicity in Pivotal Clinical Trials**

Trial / Population	ALT >5x ULN	AST >5x ULN	Bilirubin >3x ULN	Key Context
<b>HER2CLIMB</b> (mBC) [1] [2]   8%   6%   1.5%   - Combination with trastuzumab/capecitabine				
• Hepatotoxicity led to discontinuation in 1.5%     <b>MOUNTAINEER</b> (mCRC) [3]   4.7%   6%   6%   - Combination with trastuzumab only				
• Hepatotoxicity led to discontinuation in 2.3%				

**Table 2: Real-World Hepatotoxicity Signals from FAERS Database (2020-2024)**

Data Source	Key Hepatotoxicity Findings	Signal Strength & Timing
<b>FAERS Analysis</b> [4]   - Hepatotoxicity identified as a high-strength adverse event signal		
• Other strong signals included diarrhea, nausea, vomiting, and rash   - <b>Median Time to Onset:</b> 30.00 days (IQR: 8.00–104.00)		
• <b>Peak Occurrence:</b> 26% of reports within the first month		

## Monitoring & Management Guidelines

Based on clinical data, the following monitoring and management protocols are recommended.

**Table 3: Monitoring and Management Guidelines for Tucatinib-Induced Hepatotoxicity**

Aspect	Protocol / Action
<b>Baseline Assessment</b>	Check ALT, AST, and bilirubin prior to initiating therapy [1] [3].
<b>Routine Monitoring</b>	Monitor ALT, AST, and bilirubin every 3 weeks during treatment and as clinically indicated [1] [3].

| **Dosage Modification** | **For Grade 3 (ALT/AST >5-20x ULN):** Interrupt dose until recovery to  $\leq$  Grade 1, then consider resuming at a reduced dose [1]. **For Grade 4 (ALT/AST >20x ULN) or any elevation with bilirubin >2x ULN:** Permanently discontinue **tucatinib** [1]. | **Hepatic Impairment** | **Mild/Moderate (Child-Pugh A/B):** No dose adjustment needed [5]. **Severe (Child-Pugh C):** Reduce **tucatinib** dose from 300 mg to 200 mg twice daily [3] [5]. |

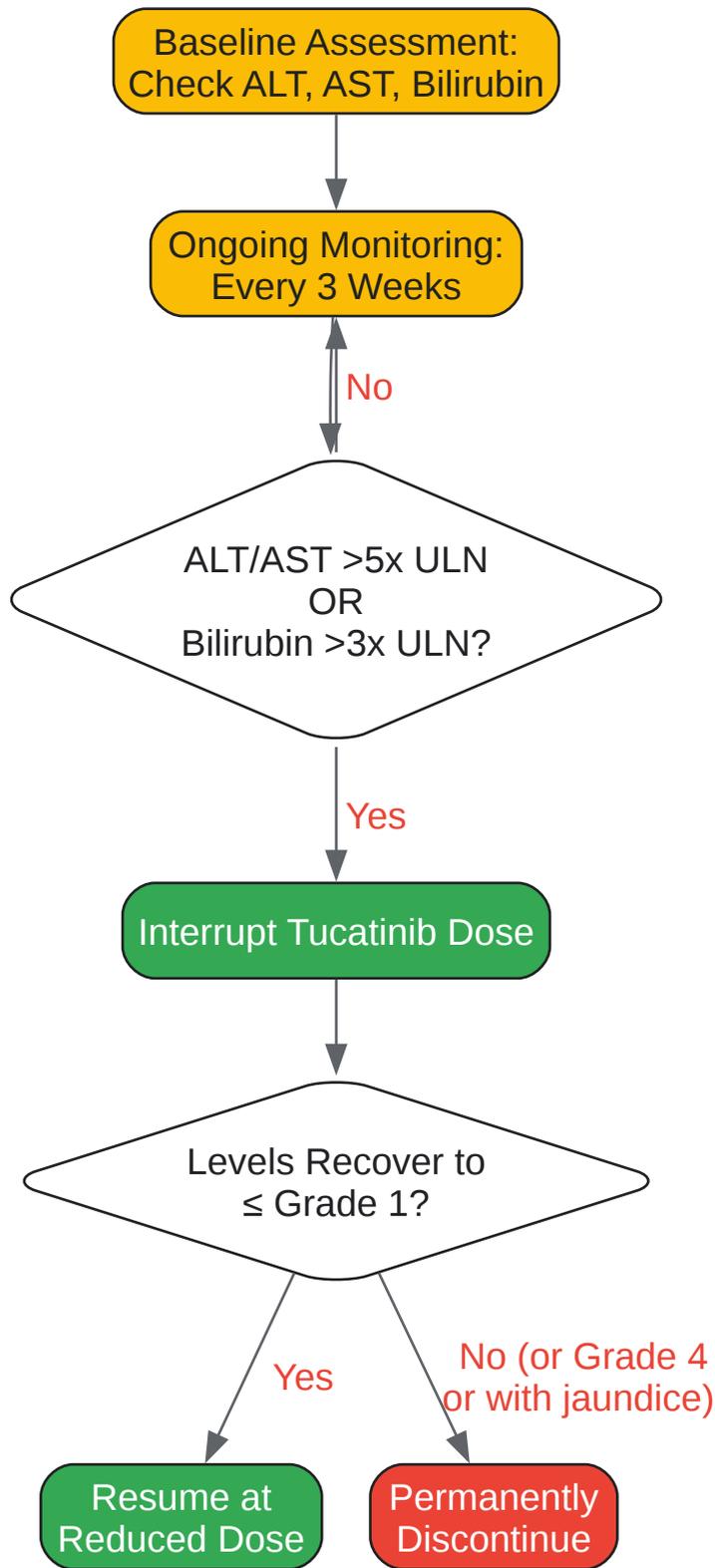
## Mechanistic Insights & Pharmacokinetics

- **Mechanism of Injury:** The exact mechanism is not fully elucidated but the pattern of abnormalities suggests **direct liver injury** [1]. **Tucatinib** is primarily metabolized in the liver by **CYP2C8** and, to a lesser extent, by **CYP3A4**, making it susceptible to drug-drug interactions with inhibitors or inducers of these enzymes [1] [5].
- **Pharmacokinetics in Hepatic Impairment:** A dedicated Phase 1 study showed that compared to volunteers with normal hepatic function, the exposure ( $AUC_{0-\infty}$ ) to a single dose of **tucatinib** was similar in those with mild impairment, but increased by **1.15-fold in moderate impairment**, and by **1.61-fold in severe hepatic impairment** [5]. This increased exposure supports the dose reduction recommendation for patients with severe impairment.

## Research Considerations & Clinical Context

- **Combination Therapy:** Much of the safety data comes from **tucatinib** used in combination with other agents (trastuzumab, capecitabine). Attributing hepatotoxicity solely to **tucatinib** requires careful evaluation to rule out other causes [1].
- **Class Effect:** Hepatotoxicity is a known concern with many small-molecule protein kinase inhibitors (PKIs), though the risk profile varies across different agents [6].
- **Differential Diagnosis:** In cases of hepatotoxicity, perform diagnostic tests to exclude other causes, such as disease progression or underlying conditions [3].

The following diagram illustrates the core workflow for monitoring and managing hepatotoxicity during **tucatinib** treatment.



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